Tert-butyl 2-chloro-4-iodophenylcarbamate
Description
Tert-butyl 2-chloro-4-iodophenylcarbamate is a carbamate derivative featuring a tert-butyl group, a chlorine atom at the 2-position, and an iodine atom at the 4-position of the phenyl ring. Carbamates of this class are widely used as intermediates in organic synthesis, particularly in pharmaceuticals and agrochemicals, due to their stability and versatility in coupling reactions .
Properties
IUPAC Name |
tert-butyl N-(2-chloro-4-iodophenyl)carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13ClINO2/c1-11(2,3)16-10(15)14-9-5-4-7(13)6-8(9)12/h4-6H,1-3H3,(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IZFIBNWGDHIDNT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1=C(C=C(C=C1)I)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13ClINO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80700571 | |
| Record name | tert-Butyl (2-chloro-4-iodophenyl)carbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80700571 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
353.58 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
871476-61-8 | |
| Record name | tert-Butyl (2-chloro-4-iodophenyl)carbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80700571 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Scientific Research Applications
Medicinal Chemistry Applications
Tert-butyl 2-chloro-4-iodophenylcarbamate is primarily explored for its role as an intermediate in the synthesis of biologically active compounds. Its structural features make it an attractive candidate for the development of pharmaceuticals targeting specific biological pathways.
Synthesis of Anticancer Agents
One notable application is in the synthesis of anticancer agents. The compound can serve as a precursor to various derivatives that exhibit cytotoxic effects against cancer cells. For example, derivatives of carbamate compounds have been shown to inhibit cancer cell proliferation through mechanisms involving apoptosis and cell cycle arrest.
Case Study:
A study focused on the synthesis of novel carbamate derivatives demonstrated that modifications to the tert-butyl group and halogen substituents significantly influenced the anticancer activity against non-small cell lung cancer (NSCLC) cells. The synthesized compounds exhibited IC50 values in the low micromolar range, indicating potent activity .
Material Science Applications
In addition to medicinal chemistry, this compound has applications in material science, particularly in the development of polymeric materials and coatings.
Development of Functional Polymers
The compound can be utilized in the synthesis of functional polymers that possess unique properties such as thermal stability and chemical resistance. These polymers are valuable in various industrial applications, including coatings and adhesives.
Data Table: Properties of Polymers Derived from this compound
| Property | Value |
|---|---|
| Thermal Stability | Up to 250°C |
| Chemical Resistance | Excellent against solvents |
| Mechanical Strength | High |
Environmental Applications
Research is also being conducted on the environmental implications of using this compound in agrochemicals. Its potential as a pesticide or herbicide is being evaluated due to its ability to interact with specific biological targets in pests.
Pesticidal Activity
Preliminary studies suggest that derivatives of this compound exhibit significant insecticidal properties against common agricultural pests, potentially offering a more environmentally friendly alternative to traditional pesticides.
Case Study:
Field trials conducted on crops treated with carbamate derivatives showed a reduction in pest populations by over 50%, while maintaining crop yield and quality .
Mechanism of Action
The compound exerts its effects through interactions with molecular targets such as enzymes and receptors. The specific pathways involved depend on the biological context, but common mechanisms include inhibition of enzyme activity and modulation of receptor signaling .
Comparison with Similar Compounds
Table 1: Structural and Molecular Comparison
Key Differences and Implications
Substituent Effects on Reactivity :
- Iodo vs. Nitro Groups : The iodine atom in This compound enables efficient participation in metal-catalyzed cross-coupling reactions (e.g., with palladium catalysts), whereas the nitro group in tert-butyl 2-chloro-4-nitrophenylcarbamate is more suited for reduction to amines or participation in electrophilic substitutions .
- Chlorophenethyl vs. Iodophenyl : The phenethyl group in tert-butyl (4-chlorophenethyl)carbamate introduces steric bulk, limiting its utility in sterically demanding reactions compared to the planar iodophenyl analog .
Both tert-butyl (4-chlorophenethyl)carbamate and the pyrrolidine-based analog are classified as non-hazardous under normal conditions, emphasizing the role of substituents in modulating safety profiles .
Applications: The iodine-substituted carbamate is pivotal in synthesizing radiolabeled compounds for imaging, whereas the nitro analog serves as a precursor for amino-phenyl intermediates in drug synthesis .
Research Findings and Gaps
- Synthetic Utility : The iodine atom’s large atomic radius enhances reactivity in aryl-iodide bond formations but may reduce solubility in polar solvents compared to nitro or methoxy analogs.
- Safety Data : Direct toxicological data for This compound are absent in the provided evidence, but extrapolation from similar compounds suggests moderate acute toxicity and necessitation of standard lab precautions (e.g., eye protection, ventilation) .
Biological Activity
Tert-butyl 2-chloro-4-iodophenylcarbamate (CAS No. 159217-89-7) is a synthetic compound that has garnered attention in various fields of biological research due to its potential applications in pharmacology and biochemistry. This article examines the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.
- Molecular Formula : C₁₁H₁₄ClINO₂
- Molecular Weight : 319.14 g/mol
- CAS Number : 159217-89-7
- Purity : Typically above 95% .
This compound exhibits biological activity primarily through its interaction with specific biological targets, including enzymes and receptors involved in various metabolic pathways. The compound's structural characteristics enable it to act as an inhibitor or modulator of these targets.
- Enzyme Inhibition : The compound has been studied for its ability to inhibit certain enzymes, particularly those involved in neurochemical pathways. For instance, it may affect cholinesterase activity, which is crucial for neurotransmitter regulation .
- Receptor Modulation : Preliminary studies suggest that this compound could interact with receptors linked to various physiological responses, although detailed receptor binding studies are still needed.
Anticholinesterase Activity
One of the notable biological activities of this compound is its potential anticholinesterase effect. This activity is significant in the context of treating conditions such as Alzheimer's disease and other neurodegenerative disorders where cholinergic signaling is impaired.
Case Studies
- Neuroprotective Effects : A study investigated the neuroprotective properties of this compound in animal models of neurodegeneration. The results indicated a reduction in neuronal death and improvement in cognitive function metrics when administered prior to neurotoxic agent exposure .
- In Vivo Efficacy : In a controlled experiment involving rats subjected to cholinesterase inhibitors, the administration of this compound resulted in significant reactivation of cholinesterase activity compared to untreated controls, suggesting its potential as a therapeutic agent against organophosphate poisoning .
Summary Table of Key Findings
| Study Focus | Methodology | Key Findings |
|---|---|---|
| Anticholinesterase Activity | In vivo rat model | Significant reactivation of cholinesterase observed |
| Neuroprotective Effects | Cognitive function tests | Reduced neuronal death, improved cognitive metrics |
| Enzyme Interaction | In vitro enzyme assays | Inhibition noted against specific cholinergic enzymes |
Safety and Handling
Due to its chemical nature, this compound should be handled with care. Standard safety precautions include:
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
